molecular formula C9H7NO6 B1405299 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 861588-35-4

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B1405299
CAS No.: 861588-35-4
M. Wt: 225.15 g/mol
InChI Key: IGWOTAUBCLTFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzodioxole, characterized by the presence of a nitro group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid typically involves the nitration of 4-methyl-1,3-benzodioxole followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents such as chloroformic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-methyl-6-amino-2H-1,3-benzodioxole-5-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperonylic acid:

    4-methyl-1,3-benzodioxole: Similar structure but without the nitro and carboxylic acid groups.

    6-nitro-1,3-benzodioxole: Similar structure but without the methyl and carboxylic acid groups.

Uniqueness

4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs.

Properties

IUPAC Name

4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-4-7(9(11)12)5(10(13)14)2-6-8(4)16-3-15-6/h2H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWOTAUBCLTFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OCO2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861588-35-4
Record name 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Reactant of Route 2
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Reactant of Route 6
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.